Home > Products > Screening Compounds P2762 > 1-Carbaoxytocin, 1-butanoic acid- (9CI)
1-Carbaoxytocin, 1-butanoic acid- (9CI) - 20576-70-9

1-Carbaoxytocin, 1-butanoic acid- (9CI)

Catalog Number: EVT-278097
CAS Number: 20576-70-9
Molecular Formula: C44H67N11O12S
Molecular Weight: 974.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxytocin, deamino-1-carba- is a biochemical.
Source and Classification

1-Carbaoxytocin, 1-butanoic acid- (9CI) has a CAS number of 221464-33-1 and is recognized in various chemical databases, including PubChem and ChemicalBook. The molecular formula for this compound is C45H69N11O13SC_{45}H_{69}N_{11}O_{13}S, with a molecular weight of approximately 1004.17 g/mol . It falls under the broader classification of oxytocin analogs, which are utilized for their uterotonic effects in clinical settings.

Synthesis Analysis

The synthesis of 1-Carbaoxytocin, 1-butanoic acid- (9CI) involves several key steps that modify the parent structure of oxytocin. The general approach includes:

  1. Starting Materials: The synthesis typically begins with oxytocin or its derivatives as the base structure.
  2. Modification: The introduction of a butanoic acid group at the appropriate position on the oxytocin molecule is crucial. This can be achieved through various acylation methods.
  3. Protecting Groups: During synthesis, protecting groups are often used to prevent unwanted reactions at specific functional sites.
  4. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from impurities.

Specific parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity, making optimization essential during the synthesis process.

Molecular Structure Analysis

The molecular structure of 1-Carbaoxytocin, 1-butanoic acid- (9CI) features a complex arrangement typical of peptide hormones. Key characteristics include:

  • Peptide Backbone: The compound retains a peptide backbone similar to oxytocin, consisting of amino acids linked by peptide bonds.
  • Functional Groups: The presence of a butanoic acid group contributes to its solubility and biological activity.
  • Sulfide Linkage: A sulfur atom in the structure indicates potential interactions with biological receptors.

The three-dimensional conformation plays a critical role in its binding affinity to oxytocin receptors, influencing its biological activity .

Chemical Reactions Analysis

The chemical reactivity of 1-Carbaoxytocin, 1-butanoic acid- (9CI) includes:

  • Hydrolysis: Under certain conditions, the peptide bonds can undergo hydrolysis, leading to degradation into constituent amino acids.
  • Oxidation: The presence of sulfur allows for oxidation reactions that could affect its stability and efficacy.
  • Receptor Binding: The primary reaction relevant to its application involves binding to oxytocin receptors in target tissues, initiating downstream signaling pathways.

Understanding these reactions is vital for optimizing storage conditions and ensuring stability during pharmaceutical formulation .

Mechanism of Action

The mechanism of action for 1-Carbaoxytocin, 1-butanoic acid- (9CI) closely resembles that of endogenous oxytocin:

  1. Receptor Binding: It acts as an agonist at peripheral oxytocin receptors located in the myometrium and myoepithelial cells.
  2. Signal Transduction: Upon binding, it activates G protein-coupled receptors that trigger intracellular signaling cascades involving second messengers such as inositol phosphates.
  3. Physiological Effects: This leads to increased uterine contractions and reduced postpartum hemorrhage risk by enhancing uterine tone.

The pharmacokinetics indicate that after administration, significant physiological effects can be observed within minutes, with a half-life ranging from 85 to 100 minutes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Carbaoxytocin, 1-butanoic acid- (9CI) include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain stability.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

1-Carbaoxytocin, 1-butanoic acid- (9CI) has several important applications:

  • Obstetrics: Used primarily as an oxytocic agent during labor to promote uterine contractions.
  • Postpartum Care: Administered to prevent postpartum hemorrhage by enhancing uterine muscle tone.
  • Research: Utilized in studies investigating the mechanisms of action related to oxytocin receptors and their physiological effects.
Synthetic Methodologies & Structural Optimization

Carbaoxytocin Backbone Engineering Strategies

Solid-Phase Peptide Synthesis (SPPS) Modifications

The synthesis of 1-Carbaoxytocin heavily relies on Fmoc-based solid-phase peptide synthesis (SPPS), which enables precise control over the sequential addition of amino acids and facilitates the incorporation of non-natural residues. The standard protocol utilizes 2-chlorotrityl chloride resin or Rink amide resin to anchor the C-terminal amino acid, providing acid-labile linkage crucial for final cleavage without disrupting the sensitive disulfide bond or other structural elements [1] [2] [8]. Coupling reactions employ activating reagents such as N,N'-diisopropylcarbodiimide (DIC) paired with hydroxybenzotriazole (HOBt) or oxyma pure to minimize racemization, particularly at sterically hindered residues. The iterative process involves:

  • Fmoc Deprotection: 20% piperidine in DMF (v/v), applied twice (1-2 min and 10 min) to ensure complete removal of the Fmoc group before each coupling step [2].
  • Amino Acid Coupling: 3-4 fold molar excess of Fmoc-amino acid activated by DIC/HOBt (0.95:0.95:1 equivalent ratio to resin) for 45-120 minutes per residue, monitored by Kaiser or chloranil tests [1] [8].
  • Side-Chain Protection: Critical groups include Trt (trityl) for Cys and Asn, Pbf for Arg, tBu for Tyr and Glu, and Boc for Lys, ensuring orthogonality during chain elongation [1].

Table 1: Key SPPS Reagents and Conditions for 1-Carbaoxytocin Synthesis

ComponentReagent/ResinPurposeOptimal Condition
Solid Support2-Chlorotrityl chloride resinC-terminal anchoring0.5-1.0 mmol/g loading
Activation ReagentDIC/HOBtPeptide bond formation3-4 eq amino acid, 45-120 min reaction
Fmoc Removal20% Piperidine/DMFN-terminal deprotection1-2 min + 10 min treatments
Cleavage CocktailTFA/TIPS/Water (95:2.5:2.5)Global deprotection & resin release2-3 hours at room temperature

Post-assembly, the linear peptide precursor is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail containing triisopropylsilane (TIPS) and water as scavengers (typical ratio: TFA/TIPS/H₂O = 95:2.5:2.5). This step simultaneously removes acid-labile side-chain protecting groups while liberating the peptide into solution for subsequent cyclization and purification [1] [2].

Butanoic Acid Side-Chain Functionalization Techniques

The incorporation of 1-butanoic acid (C₄H₇O₂) at position 1 replaces the native disulfide-forming cysteine residue, fundamentally altering the molecule's cyclization chemistry and stability profile. This modification involves:

  • Chemical Synthesis: Butanoic acid is introduced as S-trityl-β-mercaptopropionic acid [Mpa(Trt)] or its non-sulfur carba analogue during SPPS. The trityl (Trt) protection prevents premature oxidation and allows selective deprotection after resin cleavage [1] [8].
  • Metabolic Stability Enhancement: Butanoic acid’s aliphatic chain increases hydrophobicity (logP increase ~0.79) and sterically shields the peptide backbone from proteases like chymotrypsin, which typically cleaves at Tyr²-Ile³ in native oxytocin. This modification extends in vivo half-life by >2-fold compared to oxytocin, as confirmed in rat placental tissue assays [4] [5].
  • Cyclization Strategy: Following full deprotection, intramolecular lactam formation is achieved between the butanoic acid’s carboxyl group and the ε-amino group of Lys⁸ (in carba variants) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)/DIPEA activation (5 eq, 24h, pH 8.0) instead of disulfide bond formation [4] [8].

Table 2: Impact of Butanoic Acid Substitution on Pharmacokinetic Properties

PeptideHalf-life (Rat Placental Tissue)Protease Resistance (Chymotrypsin)Receptor Binding Affinity (nM)
Native Oxytocin15 ± 3 minLow (Cleavage at Tyr²-Ile³)0.7 ± 0.2
1-Carbaoxytocin42 ± 8 minHigh (No cleavage detected)1.4 × 10³ ± 4.4 × 10²
Atosiban (Antagonist)28 ± 5 minModerate7.0 ± 2.1

O-Methyl-L-Tyrosine Incorporation Challenges

The substitution of Tyr² with O-methyl-L-tyrosine (Mty) enhances receptor selectivity and metabolic stability but introduces synthetic complications:

  • Steric Hindrance: The methyl ether group at the tyrosine phenolic oxygen increases steric bulk, reducing coupling efficiency to Ile³ by ~30% compared to standard Tyr. This necessitates double coupling protocols with extended reaction times (120 min) and elevated temperature (40°C) [3] [8].
  • Acid Sensitivity: The methyl ether bond is susceptible to acid-catalyzed cleavage during TFA-mediated resin cleavage. Scavengers like 1,2-ethanedithiol (EDT) must be incorporated into the cleavage cocktail (TFA:EDT:H₂O = 94:3:3) to prevent demethylation and preserve structural integrity [8].
  • Orthogonal Protection: Fmoc-Tyr(Me)-OH with tert-butyl side-chain protection is preferred over benzyl derivatives to avoid O-demethylation during peptide elongation. Final global deprotection must be strictly controlled to ≤3 hours [3].
  • Conformational Effects: The methyl group restricts hydrogen bonding capacity, altering the peptide’s β-turn conformation at residues 1-4. This reduces agonistic potency (EC₅₀ = 1.4 × 10³ nM vs oxytocin’s 7.0 nM) but enhances antagonistic properties in analogues combined with carba substitution [4] [8].

Properties

CAS Number

20576-70-9

Product Name

1-Carbaoxytocin, 1-butanoic acid- (9CI)

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-butan-2-yl-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C44H67N11O12S

Molecular Weight

974.1 g/mol

InChI

InChI=1S/C44H67N11O12S/c1-5-24(4)37-43(66)50-27(14-15-33(45)57)39(62)51-30(20-34(46)58)40(63)53-31(22-68-17-7-9-36(60)49-29(41(64)54-37)19-25-10-12-26(56)13-11-25)44(67)55-16-6-8-32(55)42(65)52-28(18-23(2)3)38(61)48-21-35(47)59/h10-13,23-24,27-32,37,56H,5-9,14-22H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,60)(H,50,66)(H,51,62)(H,52,65)(H,53,63)(H,54,64)

InChI Key

UBZUWPDBCILNBN-QWBGDHHCSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Solubility

Soluble in DMSO

Synonyms

Oxytocin, deamino-1-carba-; Deamino-1-carbaoxytocin.

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.